molecular formula C6H11NO3 B1445243 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one CAS No. 1495394-03-0

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one

Cat. No.: B1445243
CAS No.: 1495394-03-0
M. Wt: 145.16 g/mol
InChI Key: HOUWAFICYPPYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is an organic compound that features a unique azetidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxy and methoxy functional groups makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one can be synthesized through a multi-step process. One common method involves the reaction of azetidin-3-ol with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran at low temperatures (around -78°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The azetidine ring structure also contributes to its unique properties.

Comparison with Similar Compounds

  • 1-(3-Hydroxyazetidin-1-yl)ethanone
  • 2-Chloro-1-(3-hydroxyazetidin-1-yl)ethan-1-one
  • tert-Butyl 3-hydroxyazetidine-1-carboxylate

Uniqueness: 1-(3-Hydroxyazetidin-1-yl)-2-methoxyethan-1-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its versatility in chemical reactions. The azetidine ring structure also imparts specific steric and electronic properties that differentiate it from other similar compounds .

Properties

IUPAC Name

1-(3-hydroxyazetidin-1-yl)-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-4-6(9)7-2-5(8)3-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUWAFICYPPYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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